molecular formula C13H11ClN4S B4462397 7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4462397
M. Wt: 290.77 g/mol
InChI Key: LCBKBAAHUQYHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with ethyl thiourea, followed by cyclization with hydrazine hydrate.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorophenyl group or the triazolopyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the ethylsulfanyl group.

    2-(Ethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the chlorophenyl group.

Uniqueness

The presence of both the 2-chlorophenyl and ethylsulfanyl groups in 7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to similar compounds.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-ethylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-2-19-13-16-12-15-8-7-11(18(12)17-13)9-5-3-4-6-10(9)14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBKBAAHUQYHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
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7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
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7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
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7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
7-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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